molecular formula C8H10N2 B13132024 3-Methyl-4-vinylpyridin-2-amine

3-Methyl-4-vinylpyridin-2-amine

Katalognummer: B13132024
Molekulargewicht: 134.18 g/mol
InChI-Schlüssel: BBKPKSSTRAGLSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-vinylpyridin-2-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-vinylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-vinylpyridine with ammonia or primary amines under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that utilize efficient and cost-effective methods. These methods may include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-vinylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 3-Methyl-4-vinylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-4-vinylpyridin-2-amine is unique due to the presence of both the vinyl and amine groups, which provide a combination of reactivity and versatility not found in its similar compounds. This makes it valuable in various synthetic and research applications .

Eigenschaften

Molekularformel

C8H10N2

Molekulargewicht

134.18 g/mol

IUPAC-Name

4-ethenyl-3-methylpyridin-2-amine

InChI

InChI=1S/C8H10N2/c1-3-7-4-5-10-8(9)6(7)2/h3-5H,1H2,2H3,(H2,9,10)

InChI-Schlüssel

BBKPKSSTRAGLSY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CN=C1N)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.